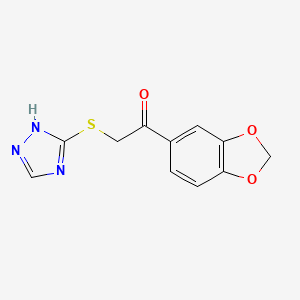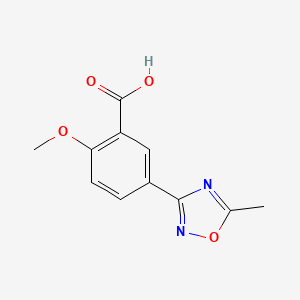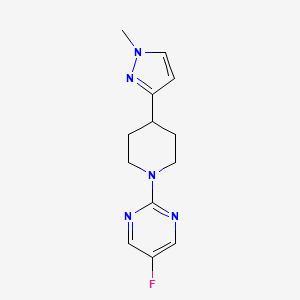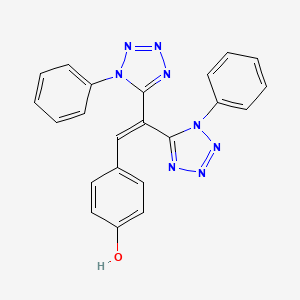
4-(2,2-bis(1-phenyl-1H-tetrazol-5-yl)vinyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-(2,2-bis(1-phenyl-1H-tetrazol-5-yl)vinyl)phenol” is a chemical compound with the molecular formula C22H16N8O . It is a derivative of tetrazole, a class of heterocyclic compounds that are known for their wide range of biological properties .
Molecular Structure Analysis
The molecular structure of “4-(2,2-bis(1-phenyl-1H-tetrazol-5-yl)vinyl)phenol” can be analyzed using various spectroscopic techniques and computational methods. For instance, 1H-NMR and 13C-NMR spectroscopy can be used to determine the structure of the compound . Density functional theory studies can reveal the observed LUMO/HOMO energies and charge transfer within the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(2,2-bis(1-phenyl-1H-tetrazol-5-yl)vinyl)phenol” can be determined using various computational methods. For example, the dipole moment, chemical hardness, softness, ionization potential, local reactivity potential via Fukui indices, and thermodynamic properties (entropy, enthalpy, and Gibbs free energy) of the molecule can be calculated through density functional theory studies .科学的研究の応用
Bioremediation and Environmental Applications
- Bioremediation of Bisphenol A : Research has shown the potential of laccase from Fusarium incarnatum in the bioremediation of Bisphenol A (BPA), a structurally similar phenolic compound, using a reverse micelles system. The study demonstrated significant degradation of BPA, highlighting the utility of laccase in breaking down phenolic environmental pollutants (Chhaya & Gupte, 2013).
Antioxidant Activity
- Phenolic Antioxidants as Inhibitors : Certain phenolic antioxidants have been identified as potent inhibitors of specific enzymes, suggesting their utility in various biological and chemical processes. For instance, bis(2-hydroxy-3-tert-butyl-5-methylphenyl)methane has shown significant inhibitory activity, indicating the relevance of phenolic compounds in enzyme regulation and potential therapeutic applications (Sokolove et al., 1986).
Polymer and Material Science
- Synthesis of Bio-Based Functional Styrene Monomers : Research into naturally occurring vinylphenolic compounds, such as 4-vinylguaiacol derived from ferulic acid, for the synthesis of bio-based poly(vinylguaiacol) and poly(vinylcatechol) demonstrates the versatility of phenolic derivatives in creating sustainable materials. This highlights the potential for similar compounds in developing new polymeric materials with desirable properties (Takeshima, Satoh, & Kamigaito, 2017).
Medicinal Chemistry
- Antimicrobial Activity : Novel (1,4-phenylene)bis(arylsulfonylpyrazoles and isoxazoles) synthesized via 1,3-dipolar cycloaddition demonstrated pronounced antimicrobial activity, underscoring the medicinal chemistry applications of phenolic and heterocyclic compounds in developing new antimicrobial agents (Lavanya et al., 2014).
将来の方向性
Tetrazole derivatives, including “4-(2,2-bis(1-phenyl-1H-tetrazol-5-yl)vinyl)phenol”, have promising potential in pharmaceutical chemistry due to their wide range of biological properties . Future research could focus on further exploring the synthesis methods, biological activities, and potential applications of these compounds .
特性
IUPAC Name |
4-[2,2-bis(1-phenyltetrazol-5-yl)ethenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N8O/c31-19-13-11-16(12-14-19)15-20(21-23-25-27-29(21)17-7-3-1-4-8-17)22-24-26-28-30(22)18-9-5-2-6-10-18/h1-15,31H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZLBCFDWCNYJBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)C(=CC3=CC=C(C=C3)O)C4=NN=NN4C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,2-bis(1-phenyl-1H-tetrazol-5-yl)vinyl)phenol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

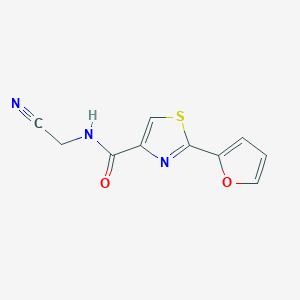
![N-(benzo[d][1,3]dioxol-5-yl)-4-(benzo[d]thiazol-2-yloxy)piperidine-1-carboxamide](/img/structure/B2776423.png)
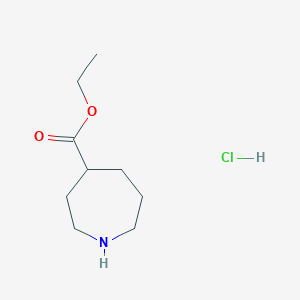
![[2-(5-Chlorothiophen-2-yl)morpholin-4-yl]-(6-fluoropyridin-3-yl)methanone](/img/structure/B2776425.png)
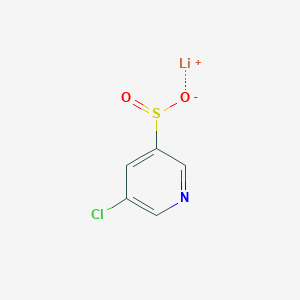
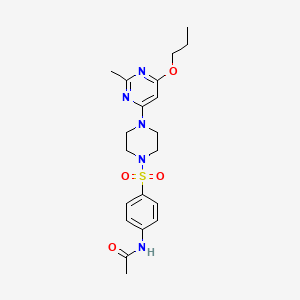
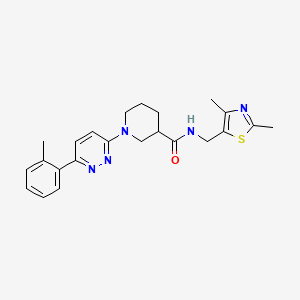
![N-(4-ethylphenyl)-2-(8-(((4-methoxyphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2776431.png)
![(2Z)-N-acetyl-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2776432.png)
![1-(1-Methylpyrazol-3-yl)-2-azabicyclo[2.1.1]hexane](/img/structure/B2776435.png)
![2-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2776440.png)
